N-(5-Amino-2-fluorophenyl)-N-methylacrylamide
Description
N-(5-Amino-2-fluorophenyl)-N-methylacrylamide is an acrylamide derivative featuring a fluorinated aromatic amine substituent. Its structure combines a methyl group on the acrylamide nitrogen and a 5-amino-2-fluorophenyl moiety, which confers unique electronic and steric properties. Below, we systematically compare this compound with similar molecules reported in the literature.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-3-10(14)13(2)9-6-7(12)4-5-8(9)11/h3-6H,1,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGNAUDLKKAVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)N)F)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Starting Materials
- 5-Amino-2-fluoroaniline : This compound can be synthesized through various methods, including fluorination of aniline derivatives or reduction of nitrofluoroanilines.
Acylation Reaction
- Reaction Conditions : Acryloyl chloride reacts with 5-amino-2-fluoroaniline in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.
- Catalysts : Triethylamine or pyridine can be used as bases to neutralize the hydrochloric acid formed during the reaction.
Methylation
- Methylating Agents : If the compound needs to be methylated, methyl iodide or methyl p-toluenesulfonate can be used in a polar aprotic solvent like acetonitrile or N-methyl-2-pyrrolidone.
- Reaction Conditions : The methylation reaction typically occurs at temperatures between 10°C and 50°C.
Analysis and Purification
- Thin Layer Chromatography (TLC) : Used to monitor the reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural confirmation.
- High-Performance Liquid Chromatography (HPLC) : For purity analysis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Polymer Chemistry
This compound serves as a monomer in the synthesis of functional polymers. Its unique structure enables the production of polymers with tailored properties, such as enhanced mechanical strength and fluorescence, which are valuable in material science applications.
Organic Synthesis
N-(5-Amino-2-fluorophenyl)-N-methylacrylamide acts as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it a crucial building block in organic chemistry.
Drug Development
In the realm of pharmaceuticals, this compound is explored for its potential as a therapeutic agent. Its fluorine atom can enhance binding affinity to biological targets, while the acrylamide moiety allows for covalent bonding with proteins, facilitating drug design processes.
Anticancer Activity
A study highlighted the anticancer properties of compounds related to this compound, showing selective inhibition against cancer cell lines such as leukemia and prostate cancer. Molecular docking studies indicated effective binding modes, suggesting potential therapeutic applications .
Bioconjugation Techniques
Research has demonstrated the use of this compound in bioconjugation, where it modifies biomolecules for enhanced research utility. This application is particularly significant in developing targeted therapies and diagnostics .
Data Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Polymer Chemistry | Used as a monomer for functional polymers | Enhances mechanical strength |
| Organic Synthesis | Intermediate for complex organic molecules | Facilitates multi-step syntheses |
| Drug Development | Potential therapeutic agent with enhanced binding affinity | Selective inhibition of cancer cells |
| Bioconjugation | Modifies biomolecules for targeted research | Useful in diagnostics and therapeutics |
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-N-methylacrylamide depends on its application. In drug development, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards molecular targets. The acrylamide moiety allows for covalent bonding with nucleophilic sites in proteins or other biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Spectroscopic Data Comparisons
Table 1: NMR and HRMS Data of Selected Analogs
Analysis :
- The α,β-unsaturated proton in acrylamides typically resonates between δ 6.0–7.7, influenced by substituents. For example, electron-withdrawing groups (e.g., -Cl, -F) deshield these protons, shifting them downfield .
- HRMS data confirm molecular integrity, with deviations <0.002 amu in reported analogs .
Thermal and Solubility Behavior
- N-Methylacrylamide (): The parent compound has a melting point of 102–106°C and a density of 1.04 g/cm³. Introducing aromatic substituents (e.g., 5-amino-2-fluorophenyl) likely increases molecular weight and melting point while reducing aqueous solubility due to hydrophobicity .
- Poly(N-isopropyl,N-methylacrylamide) (): Thermoresponsive polymers with cloud points adjustable via copolymer design. The target compound’s aromatic groups could enhance thermal stability in polymeric analogs .
Biological Activity
N-(5-Amino-2-fluorophenyl)-N-methylacrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 196.20 g/mol
- Functional Groups :
- Amine group (-NH)
- Fluorinated phenyl ring
- Acrylamide moiety
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom is known to enhance lipophilicity and potentially improve binding affinity to target proteins, which can lead to increased bioactivity.
Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties due to their ability to inhibit key enzymes involved in metabolic pathways . The fluorinated phenyl ring may also play a crucial role in enhancing the compound's interaction with biological membranes, facilitating cellular uptake.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of fluorinated compounds. For instance, halogenated derivatives have shown increased potency against drug-resistant pathogens . The incorporation of fluorine into the structure of this compound is hypothesized to enhance its antimicrobial efficacy through improved binding to bacterial enzymes.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antimicrobial activity | |
| Fluorinated sulfonamides | Inhibition of dihydropteroate synthase | |
| Halogenated glycopeptides | Enhanced binding and activity |
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through structure-based design approaches. For example, acrylamide-containing compounds have been synthesized and tested for their inhibitory effects on glutathione S-transferase (GST), an enzyme implicated in cancer cell resistance to chemotherapy .
In vitro studies demonstrate that modifications in the acrylamide structure can significantly influence the potency against various cancer cell lines. The addition of a fluorine atom is believed to enhance the selectivity and efficacy of these compounds.
| Study | Findings |
|---|---|
| GST Inhibition Study | This compound showed promising inhibitory effects on GST activity, indicating potential for cancer therapy. |
| Structure-Activity Relationship Analysis | Variations in substituents led to differing levels of anticancer activity, highlighting the importance of molecular design in drug development. |
Q & A
Q. What synthetic strategies are effective for preparing N-(5-Amino-2-fluorophenyl)-N-methylacrylamide, and how can reaction conditions be optimized?
Synthesis typically involves coupling acrylamide derivatives with substituted aromatic amines. A visible-light/silane-mediated radical approach (used for similar N-methylacrylamide derivatives) enables efficient C(sp³)–C(sp³) bond formation. Key steps include:
Q. How can NMR spectroscopy be employed to confirm the structure of this compound?
¹H NMR is critical for structural validation. For analogous compounds (e.g., N-(benzyloxy)-N-methylacrylamide):
- Aromatic protons appear at δ 7.34–7.43 ppm (multiplet).
- Methyl groups (N–CH₃) resonate as singlets at δ 3.20 ppm.
- Acrylamide protons show splitting patterns (e.g., δ 2.36 ppm for CH₂ groups with J = 7.8 Hz coupling) . Fluorine substitution in the aromatic ring may alter chemical shifts due to electron-withdrawing effects.
Q. What computational methods are used to model the molecular geometry of N-methylacrylamide derivatives?
Density Functional Theory (DFT) calculations provide Cartesian coordinates for atoms in the acrylamide backbone. For example:
- Carbonyl oxygen: δ −0.044861, 1.357833, −0.000051.
- Methyl group hydrogens: δ −2.558802, 1.042565, 0.000106.
These coordinates aid in predicting reactivity and steric interactions in polymerization or cross-metathesis reactions .
Advanced Research Questions
Q. What mechanistic insights govern the polymerization behavior of N-methylacrylamide derivatives, and how do substituents influence kinetics?
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is highly effective. For N-methylacrylamide:
- Thermal RAFT achieves >90% conversion in 15 minutes with controlled molecular weights (linear correlation between Mₙ and conversion).
- Hydrophilic substituents (e.g., 5-amino-2-fluorophenyl) may slow polymerization rates due to increased polarity, requiring solvent adjustments (e.g., 30% H₂O in THF) .
Q. How does the fluorine substituent in this compound affect its bioactivity or toxicity profile?
Fluorine enhances metabolic stability and binding affinity but may introduce toxicity risks. Environmental studies on N-methylacrylamide grouts revealed groundwater contamination risks due to high persistence . For biomedical applications, fluorinated analogs require rigorous toxicity screening via:
Q. What challenges arise in designing thermoresponsive polymers using N-methylacrylamide derivatives, and how can they be addressed?
Thermoresponsive behavior (e.g., lower critical solution temperature, LCST) depends on substituent hydrophobicity. For block copolymers with N-isopropyl groups:
Q. How can contradictions in reported reaction yields for N-methylacrylamide derivatives be resolved?
Discrepancies often stem from radical quenching or solvent effects. Systematic analysis includes:
- Varying silane mediators (e.g., TTMSS vs. tris(trimethylsilyl)germane).
- Monitoring reaction progress via inline FTIR or LC-MS to identify side products .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
Q. How can computational docking studies predict the interaction of this compound with biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
